molecular formula C16H29NO3 B2489939 2-cyclohexyl-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide CAS No. 2034240-53-2

2-cyclohexyl-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide

Cat. No. B2489939
CAS RN: 2034240-53-2
M. Wt: 283.412
InChI Key: JGNGMMZPCGNIDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes starting from basic precursors such as cyanoacetic acid. Through a series of reactions including conformation investigations via X-ray crystallography and NMR spectroscopy, researchers can synthesize compounds with N-alkyl and N-aryl substituents. Such processes are crucial for producing specific configurations and isomers, critical for the compound's functional applications (Papageorgiou et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds with similar backbones has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the compound's conformation, which is often stabilized by strong intramolecular bonds, and highlight the solvent-dependent behavior of its structure. The detailed structural analysis provides insight into the compound’s physical and chemical properties, essential for understanding its reactivity and interactions (Papageorgiou et al., 1998).

Chemical Reactions and Properties

Research on similar acetamide derivatives demonstrates their involvement in various chemical reactions, leading to the formation of complex coordination complexes with metals. These reactions, characterized by infrared spectrophotometry, NMR, and mass spectrometry, play a significant role in the compound's applications in materials science and as potential catalysts (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of compounds within this category are often investigated through crystallography and spectroscopy, providing data on their melting points, solubility, and crystalline structure. Such analyses are vital for predicting the behavior of these compounds under different environmental conditions and for their storage and handling (Nayak et al., 2014).

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Researchers synthesized pyrazole-acetamide derivatives, exploring their coordination with Co(II) and Cu(II) ions to form complexes with significant antioxidant activity. The study highlights the role of hydrogen bonding in the self-assembly processes of these complexes, contributing to their structural stability and potential biological applications. The antioxidant properties were determined using methods like DPPH, ABTS, and FRAP, suggesting their potential in combating oxidative stress (K. Chkirate et al., 2019).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, was optimized using immobilized lipase. This study underscores the importance of acyl donors and reaction conditions in enhancing yield and efficiency, demonstrating a kinetically controlled synthesis beneficial for pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).

Structural and Fluorescence Properties of Amide Derivatives

The investigation into the structural aspects of amide-containing isoquinoline derivatives revealed their ability to form gels and crystalline solids upon treatment with different mineral acids. This study is crucial for understanding the molecular architecture and fluorescence properties of these compounds, which may find applications in material science and sensor technology (A. Karmakar et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide accurate safety information .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and exploring potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c18-15(14-7-10-20-11-8-14)6-9-17-16(19)12-13-4-2-1-3-5-13/h13-15,18H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNGMMZPCGNIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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